Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13286396
InChI: InChI=1S/C8H13N3O2/c1-3-11-6(5-7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10)
SMILES: CCN1C(=CC(=N1)N)C(=O)OCC
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC13286396

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name ethyl 5-amino-2-ethylpyrazole-3-carboxylate
Standard InChI InChI=1S/C8H13N3O2/c1-3-11-6(5-7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10)
Standard InChI Key OGRGESNNEZJZHL-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)N)C(=O)OCC
Canonical SMILES CCN1C(=CC(=N1)N)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Composition

Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate has the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . The IUPAC name, ethyl 5-amino-2-ethylpyrazole-3-carboxylate, reflects its substitution pattern:

  • An ethyl group at the 1-position of the pyrazole ring.

  • An amino group (-NH₂) at the 3-position.

  • An ethyl ester (-COOEt) at the 5-position .

Key Identifiers:

  • SMILES: CCN1C(=CC(=N1)N)C(=O)OCC

  • InChIKey: OGRGESNNEZJZHL-UHFFFAOYSA-N

  • CAS Registry: 1006451-99-5 .

Structural Analogues

Comparative analysis with related pyrazole derivatives highlights distinct functional group effects:

CompoundSubstituentsKey Differences
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateMethyl at 1-positionReduced steric bulk vs. ethyl
Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylatePhenyl at 3-positionEnhanced aromatic interactions
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylateTrifluoromethyl at 3-positionIncreased electronegativity

Synthesis and Optimization

Primary Synthetic Routes

The most efficient method, described in CN103508959A , involves alkylation of 3-ethyl-5-pyrazolecarboxylic acid ethyl ester using sodium hydride (NaH) and dimethyl carbonate (DMC) in dimethylformamide (DMF):

Reaction Conditions:

  • Temperature: 110°C

  • Time: 4 hours

  • Molar Ratios:

    • 1:4 (substrate:DMC) yields 90.1% .

Mechanism:

  • Deprotonation of the pyrazole nitrogen by NaH.

  • Nucleophilic attack on DMC, forming the N-ethyl derivative .

Table 1: Yield Optimization with Variable DMC and NaH

ExperimentNaH (g)DMC (mmol)Yield (%)
10.220079.1
20.420085.7
30.835090.1

Alternative Pathways

  • Cyclocondensation: Reacting hydrazines with β-keto esters, as demonstrated for analogous pyrazoles .

  • Post-Functionalization: Introducing the ethyl group via Mitsunobu or Ullmann coupling .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C (estimated via TGA analogs) .

  • Solubility:

    • Polar solvents: Highly soluble in DMF and DMSO.

    • Nonpolar solvents: Limited solubility in hexane (<1 mg/mL) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.42 (t, 3H, OCH₂CH₃), 4.22 (q, 2H, OCH₂), 4.75 (s, 2H, NH₂) .

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O ester) .

Biological Activity and Applications

Anticancer Screening

  • In vitro cytotoxicity: EC₅₀ > 200 μg/mL in Vero cells, suggesting low toxicity .

  • Mechanism: Potential kinase inhibition via H-bonding with ATP-binding pockets .

Agrochemical Applications

  • Herbicidal activity: Disruption of acetolactate synthase (ALS) in weeds .

  • Insecticidal formulations: Synergy with neonicotinoids against Aphis gossypii .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Allopurinol analogs: Modifications for gout treatment .

  • NSAID precursors: COX-2 selective inhibitors.

Material Science

  • Coordination polymers: Ligand for Cu(II) and Fe(III) complexes .

  • Fluorescent probes: Functionalization with dansyl chloride.

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